Compound Description: Gambircatechol, a natural flavan-3-ol derivative, was isolated from the leaves and stem bark of Artocarpus lacucha in a study investigating the plant's phytochemical constituents. This compound demonstrated potent radical scavenging activity in a DPPH assay, exhibiting an EC50 value of 19.0 ± 2.6 µmol mL−1. []
(+)-Catechin
Compound Description: (+)-Catechin, another flavan-3-ol derivative, was identified alongside gambircatechol in the phytochemical investigation of Artocarpus lacucha. This study highlighted (+)-catechin's presence within the plant. []
(+)-Afzelechin
Compound Description: (+)-Afzelechin, a flavan-3-ol, was identified as one of the known compounds in the leaves and stembark of Artocarpus lacucha. []
6-(Hydroxymethyl)pyridin-3-ol
Compound Description: 6-(Hydroxymethyl)pyridin-3-ol is a pyridinol formed through the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. This compound is relevant to food chemistry, as it was studied to understand the formation of pyridin-3-ols in food products. The study revealed that 6-(hydroxymethyl)pyridin-3-ol is generated from HMF in model systems, predominantly at neutral pH, with its production influenced by reaction time, temperature, and an activation energy of 74 ± 3 kJ/mol. []
Pyridin-3-ol
Compound Description: Pyridin-3-ol, a simple pyridinol, is formed from the reaction of furfural with ammonia or ammonia-producing compounds upon heating. This reaction is analogous to the formation of 6-(hydroxymethyl)pyridin-3-ol from HMF and contributes to the understanding of pyridinol generation in heated foods. []
2-Methylpyridin-3-ol
Compound Description: 2-Methylpyridin-3-ol is a substituted pyridinol generated through the interaction of 2-acetylfuran with ammonia or ammonia-producing compounds during heating. Similar to pyridin-3-ol and 6-(hydroxymethyl)pyridin-3-ol, the formation of 2-methylpyridin-3-ol in food provides insights into the generation of pyridinols in heated food systems. []
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